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C10H10N4O3S

Cat. No.: B2529038
CAS No.: 1508811-32-2
M. Wt: 266.28
InChI Key: FCQYIDCHKGVPJS-UHFFFAOYSA-N
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Description

Evolution of Research Paradigms for Complex Heterocyclic Systems

The study of heterocyclic compounds, which constitute a significant portion of organic chemistry, has undergone a profound evolution since its origins in the 19th century. numberanalytics.comijarsct.co.introindia.in Initial research relied on chemical reactions and properties to deduce structures, which often led to incorrect initial assumptions, such as the early linear model of pyridine (B92270). numberanalytics.com

The paradigm shift occurred with the advent of modern analytical techniques. numberanalytics.com The progression of research on molecules like Sulfamethizole is emblematic of this evolution:

Early Methods: Initial analysis of sulfonamides involved classical techniques like titrimetry and colorimetry, such as the Bratton-Marshall procedure, which involves diazotization followed by a coupling reaction to produce a measurable colored compound. slideshare.netoup.com

Chromatographic Revolution: The development of Thin-Layer Chromatography (TLC) and later High-Performance Liquid Chromatography (HPLC) provided powerful tools for the separation and quantification of sulfonamides from complex mixtures. usda.govscielo.org.co These methods offered significantly improved resolution and sensitivity over older techniques. grupobiomaster.com

Spectroscopic and Spectrometric Elucidation: Techniques like Infrared (IR) and Ultraviolet (UV) spectroscopy, along with Nuclear Magnetic Resonance (NMR), became indispensable for structural confirmation. slideshare.netiarc.fr The coupling of chromatographic techniques with mass spectrometry (e.g., CE-MS/MS, GC-MS) marked another leap forward, enabling highly selective and sensitive detection and identification of sulfonamides and their metabolites. scielo.org.cogrupobiomaster.com

Computational and Crystallographic Insights: Modern research heavily employs computational modeling and single-crystal X-ray diffraction to understand molecular structure, conformation, and intermolecular interactions at the atomic level. acs.orgnumberanalytics.comresearchgate.net For Sulfamethizole, X-ray crystallography has been crucial in confirming its existence as the imidine tautomer and detailing its hydrogen bonding patterns, which are vital for designing new solid forms like cocrystals. acs.orgdoaj.org

This evolution from classical wet chemistry to sophisticated instrumental and computational analysis has enabled a much deeper and more precise understanding of complex heterocyclic systems like Sulfamethizole. numberanalytics.com

Contextualization within Contemporary Chemical and Biological Sciences

Sulfamethizole (C10H10N4O3S) and related sulfonamides are foundational to several areas of contemporary science, primarily in medicinal chemistry and environmental science.

Medicinal Chemistry and Pharmacology: As an inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase, Sulfamethizole serves as a classic example of an antimetabolite drug. drugbank.com This mechanism is a cornerstone of antimicrobial research. drugbank.commdpi.com The study of sulfonamides, including their structure-activity relationships and the development of bacterial resistance, provides critical insights for designing new therapeutic agents. drugbank.comnih.gov Furthermore, the ability of Sulfamethizole to form novel cocrystals is being explored to enhance physicochemical properties like solubility. acs.org The synthesis of new derivatives by incorporating other pharmacologically active moieties, such as β-lactam or acridine (B1665455) rings, is an active area of research aimed at developing compounds with enhanced or novel biological activities. researchgate.nettandfonline.com

Environmental Science: The widespread use of sulfonamides has led to their presence as environmental contaminants. iwaponline.comacs.org Consequently, a significant body of research focuses on their detection in environmental matrices like water and soil, and on developing methods for their degradation. scielo.org.coiwaponline.com Studies on the mineralization of Sulfamethizole using advanced oxidation processes (AOPs), such as those involving ozone and persulfate radicals, are crucial for water remediation technologies. iwaponline.com Research also investigates the fate of its human metabolites, like N4-acetyl-sulfamethoxazole, in the environment. acs.org

Analytical Chemistry: The need to quantify sulfonamides in pharmaceutical formulations, biological samples, and the environment drives the continuous refinement of analytical techniques. slideshare.netgrupobiomaster.com Methods like capillary electrophoresis coupled with tandem mass spectrometry (CE-MS/MS) are being developed for rapid and precise analysis. grupobiomaster.com

Current State of Scholarly Synthesis and Knowledge Integration Pertaining to this compound

Current knowledge about Sulfamethizole is well-integrated, with extensive data available across chemical, physical, and biological domains.

Physicochemical Properties: Sulfamethizole is a white crystalline powder with limited water solubility. chemicalbook.comdrugbank.com Its molecular structure is characterized by a flexible conformation and numerous hydrogen bond donors and acceptors, making it an ideal candidate for cocrystal engineering. acs.org Detailed physicochemical data are compiled in numerous chemical databases.

Table 1: Physicochemical Properties of Sulfamethizole (this compound)
PropertyValueSource
Molecular Formula C9H10N4O2S2 nih.gov
Molecular Weight 270.3 g/mol nih.gov
IUPAC Name 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide nih.gov
CAS Number 144-82-1 nih.gov
Melting Point 209.1 °C acs.org
Water Solubility 1050 mg/L (at 37 °C) drugbank.com
logP 0.54 drugbank.com

Crystal Structure: The crystal structure of Sulfamethizole has been determined, revealing that it exists as the imidine tautomer. acs.org The molecules form dimeric motifs through N–H···N hydrogen bonds. acs.org This fundamental structural information is the basis for numerous studies on polymorphism and the design of cocrystals with various coformers (e.g., dicarboxylic acids, L-proline) to modify its physical properties. acs.orgacs.org For instance, co-crystals with sarcosine (B1681465) and saccharin (B28170) have been synthesized and structurally characterized. acs.org

Table 2: Selected Crystallographic Data for Sulfamethizole
ParameterDescriptionReference
Tautomeric Form Imidine acs.orgdoaj.org
Primary H-Bond Motif Dimeric N–H···N hydrogen bond synthon in an R2(8) ring acs.org
Interactions N–H···O and O–H···N synthons, chalcogen interactions acs.org
Co-crystal Studies Forms cocrystals with dicarboxylic acids, L-proline, sarcosine, saccharin, etc. acs.orgacs.org

Synthesis and Derivatization: While Sulfamethizole itself is a well-established compound, contemporary research focuses on synthesizing novel derivatives to explore new biological activities. researchgate.netplos.org Strategies include creating Schiff bases followed by reactions to form new heterocyclic rings (like β-lactams) attached to the sulfamethoxazole (B1682508) core, or condensing it with other scaffolds like acridinedione. researchgate.nettandfonline.com These studies aim to create hybrid molecules that may possess enhanced antimicrobial or even anticancer properties. plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4O3S B2529038 C10H10N4O3S CAS No. 1508811-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S/c1-18(16,17)8-4-2-7(3-5-8)12-10(15)9-6-11-14-13-9/h2-6H,1H3,(H,12,15)(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQYIDCHKGVPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Green Chemistry Principles for C10h10n4o3s and Its Derivatives

Advanced Synthetic Pathways and Strategies for C10H10N4O3S

The synthesis of Sulfamethazine and the development of its derivatives are crucial for various applications. Modern synthetic chemistry focuses not only on the efficient production of the target molecule but also on creating novel structures with enhanced properties.

Multi-step Synthesis and Reaction Optimization

The construction of a complex molecule like Sulfamethazine from simpler, readily available starting materials is a challenge that necessitates multi-step synthesis. littleflowercollege.edu.in This process involves a sequence of chemical reactions where the product of one step becomes the reactant for the next, leading to the formation of one or more intermediate compounds along the way. littleflowercollege.edu.inlumenlearning.com

A conventional and well-established pathway to synthesize Sulfamethazine involves several key steps. iarc.fr The process typically begins with the preparation of an essential intermediate, 2-amino-4,6-dimethylpyrimidine. This is achieved by condensing acetylacetone (B45752) with guanidine (B92328) carbonate. iarc.fr In a subsequent step, this intermediate is reacted with acetylsulfanilyl chloride, often in a solvent like pyridine (B92270) or a mixture of acetone (B3395972) and pyridine. iarc.fr This reaction forms an N-acetylated precursor, 2-(N4-acetylsulfanilamido)-4,6-dimethylpyrimidine. The final step is an alkaline hydrolysis of this precursor to remove the acetyl protecting group, followed by neutralization to yield Sulfamethazine. iarc.fr

An alternative synthetic route involves the direct condensation of equimolar amounts of sulfanilylguanidine and acetylacetone. iarc.fr

Optimization of these multi-step syntheses is critical for improving yield, reducing reaction times, and ensuring product purity. This involves carefully controlling reaction parameters such as temperature, pressure, solvent, and catalyst. For instance, in related syntheses, lower temperatures (80-100°C) have been shown to promote selectivity for the desired product, whereas higher temperatures might favor side reactions. researchgate.net The logical design of a synthesis, often employing a strategy known as retrosynthesis, allows chemists to work backward from the target molecule to identify the most efficient pathways and readily available precursors. littleflowercollege.edu.in

Development of Novel Heterocondensed Systems

Beyond the synthesis of Sulfamethazine itself, significant research has been directed towards using it as a scaffold to build novel heterocondensed systems and derivatives with unique properties. These new molecular entities are designed for various applications, including the development of new therapeutic agents and advanced materials.

One strategy involves modifying the Sulfamethazine molecule to create Schiff bases. For example, a Schiff base has been synthesized by reacting Sulfamethazine with benzoin (B196080) in refluxing ethanol. nih.gov This derivative can then be used as a ligand to form metal complexes with ions such as Cu²⁺, Co²⁺, Ni²⁺, and Cd²⁺, resulting in new compounds with distinct chemical and biological characteristics. nih.gov

Another approach is the creation of co-crystals, which are multicomponent solids of active pharmaceutical ingredients. Sulfamethazine has been successfully used to form co-crystals with other molecules like theophylline, flufenamic acid, and niflumic acid. researchgate.net These novel solid forms can exhibit improved properties such as solubility and thermal stability. researchgate.net

Furthermore, derivatives have been created by linking Sulfamethazine to other chemical moieties. For instance, 2,4-dichloro-1,3,5-triazine (B113473) derivatives of Sulfamethazine have been synthesized, which have shown altered biological activity profiles compared to the parent drug. nih.gov Advanced drug delivery systems have also been developed, such as a biodegradable pseudopolyrotaxane that uses chitosan (B1678972) and β-cyclodextrin to carry Sulfamethazine. ekb.eg In a different vein, researchers have conjugated silver-sulfamethazine to dextran-coated magnetic nanoparticles, creating a complex material for targeted applications. mdpi.com

Table 1: Examples of Novel Systems Derived from Sulfamethazine
Derivative TypeReactants/ComponentsResulting SystemReference
Schiff Base Metal ComplexSulfamethazine, Benzoin, Metal Salts (e.g., CuSO₄·5H₂O)Metal-coordinated heterocycle nih.gov
Co-crystalSulfamethazine, TheophyllineMulti-drug solid with altered physical properties researchgate.net
Triazine DerivativeSulfamethazine, 2,4-dichloro-1,3,5-triazineCompound with potentially enhanced biological activity nih.gov
Drug CarrierSulfamethazine, Chitosan, β-cyclodextrinBiodegradable pseudopolyrotaxane for drug delivery ekb.eg
Nanoparticle ConjugateSilver-Sulfamethazine, Dextran-coated iron oxide nanoparticlesMagnetic nanoparticle system mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netenvirowaste.com.au These principles are increasingly being applied to the synthesis of Sulfamethazine and other pharmaceuticals to enhance sustainability.

Atom Economy Maximization in Synthetic Routes

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com

Minimization of Hazardous Substances and Waste Generation

A primary goal of green chemistry is to minimize waste at every stage of a chemical process. bbau.ac.in This involves a hierarchy of practices, starting with source reduction—preventing waste from being created in the first place. envirowaste.com.auconncoll.edu

Key strategies for waste minimization in a laboratory or industrial setting include:

Inventory Management : Maintaining an accurate inventory of chemicals helps prevent over-ordering and ensures that existing materials are used before they expire. conncoll.educornell.edu

Purchasing Control : Ordering only the quantity of a chemical that is needed for a specific process reduces the amount of leftover material that may become waste. cornell.edu

Substitution : Whenever possible, hazardous substances should be replaced with less toxic or non-hazardous alternatives. envirowaste.com.auconncoll.edu

Process Modification : Changing reaction conditions or pathways can eliminate the need for certain hazardous reagents or solvents. Adopting microscale experiments, for example, can drastically reduce the volume of chemicals used and waste generated. cornell.edu

Waste Segregation : Never mixing hazardous and non-hazardous waste streams is crucial, as this prevents the entire volume from being classified as hazardous. conncoll.edu

Applying these principles to Sulfamethazine synthesis involves a critical evaluation of each reagent and solvent for its toxicity and environmental impact, and seeking safer, more benign alternatives.

Application of Sustainable Solvents and Catalytic Processes

The choice of solvents and catalysts has a profound impact on the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to pollution and health risks.

The search for "green" solvents is an active area of research. Water is an ideal green solvent, but the low solubility of many organic compounds, including some sulfonamides, can be a limitation. mdpi.com A promising strategy is the use of water-organic mixtures, which can enhance solubility while being more environmentally friendly than pure organic solvents. mdpi.com Studies have screened various solvents and ranked them based on environmental safety indices, identifying greener alternatives to conventional solvents like DMF and DMSO. mdpi.com

Catalysis is another cornerstone of green chemistry. Catalysts increase reaction rates, often allowing for milder reaction conditions (e.g., lower temperature and pressure), and can enable more selective chemical transformations, which reduces byproducts. researchgate.net Environmentally friendly organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have been noted for being non-toxic and cost-effective. researchgate.net Biocatalysts and naturally derived catalysts, like β-cyclodextrin, are also being explored as eco-friendly options for facilitating heterocyclic compound synthesis. researchgate.net In related fields, photocatalysts, including green-synthesized carbon dots and metal-graphene composites, have been developed using sustainable methods like microwave treatment, highlighting a move towards greener catalytic systems. aun.edu.egdoi.orgmdpi.com

Table 2: Principles of Green Chemistry in Sulfamethazine Synthesis
Green Chemistry PrincipleApplication in SynthesisExamples/StrategiesReference
Atom EconomyDesigning efficient reactions that maximize the incorporation of reactant atoms into the final product.Favoring addition over substitution reactions; using catalytic processes. primescholars.com
Waste MinimizationReducing or eliminating the generation of hazardous byproducts and unused reagents.Source reduction, substitution of hazardous materials, microscale experiments, proper waste segregation. envirowaste.com.auconncoll.educornell.edu
Sustainable SolventsReplacing volatile and toxic organic solvents with safer alternatives.Use of water, water-organic mixtures, or solvents with a high environmental safety index. mdpi.com
Green CatalysisEmploying catalysts to improve efficiency and reduce energy consumption and waste.Using non-toxic organocatalysts (e.g., DABCO), biocatalysts (e.g., β-cyclodextrin), or photocatalysts. researchgate.net

Emerging Technologies for Sustainable Synthesis (e.g., Flow Chemistry, Photochemistry, Electrochemistry)

The synthesis of Sulfadiazine and its related sulfonamide structures is increasingly benefiting from emerging technologies that prioritize sustainability, safety, and efficiency over classical batch methods. These green chemistry approaches aim to reduce waste, minimize the use of hazardous reagents, and improve scalability. acs.org

Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool for the synthesis of sulfonamide libraries. acs.org This technique offers enhanced control over reaction parameters, such as temperature and residence time, and improves process safety, particularly for highly exothermic reactions like those often involved in preparing sulfonyl chlorides. rsc.org By using meso-reactor apparatuses, researchers have developed rapid and eco-friendly protocols that minimize waste and employ greener media. acs.org The products are often isolated in high purity and yield through simple extraction and precipitation, avoiding the need for further purification. acs.org

Automated flow-through systems have been developed for the multi-step synthesis of secondary sulfonamides. acs.orgvapourtec.com One such process involves a "catch and release" protocol where a Boc-protected primary sulfonamide is captured on a polymer-supported base, alkylated, and then the protecting group is removed in a subsequent step to yield the desired monoalkylated product with high purity. acs.orgvapourtec.com This method avoids the formation of bis-alkylated byproducts, a common issue in traditional batch alkylation. acs.org

Table 1: Comparison of Synthesis Methods for Sulfonamides

Technology Key Features Advantages Typical Yields Ref.
Traditional Batch Reaction of amines with sulfonyl chlorides. Well-established. Variable; often requires purification. acs.org
Flow Chemistry Utilizes meso-reactors and continuous streams. Rapid, scalable, waste minimization, enhanced safety, high purity. Good to High acs.org
Automated Flow Multi-step synthesis with polymer-supported reagents. High purity, avoids byproducts, automated for library synthesis. Good acs.org

| Electrochemistry | Direct oxidative coupling of thiols and amines. | Reagent-free, uses electricity, mild conditions, fast (5 min). | Synthetically useful yields | nih.gov |

Electrochemistry: Electrochemical synthesis offers a sustainable alternative for creating the core sulfonamide bond. An environmentally benign method involves the direct oxidative coupling of thiols and amines, driven entirely by electricity without the need for sacrificial chemical oxidants or catalysts. nih.gov This process, which can be performed in as little as five minutes, generates hydrogen as the only byproduct. nih.gov The reaction proceeds through the formation of an aminium radical, which reacts with a disulfide to form a sulfenamide (B3320178) intermediate; this is subsequently oxidized to the final sulfonamide. nih.gov The mild conditions allow for a broad substrate scope and high functional group tolerance, making it a versatile tool for sulfonamide synthesis. nih.gov

Photochemistry: While photochemical methods are being explored for the synthesis of various organic molecules, their application in the direct synthesis of Sulfadiazine is less documented. nih.gov However, photochemistry plays a role in its degradation. Studies on the photochemical transformation of Sulfadiazine in Fenton-like systems show that hydroxyl radicals can break the N-C and N-S bonds, decomposing the molecule into smaller compounds. researchgate.net This indicates the potential for light-based technologies to be involved in both the synthesis and environmental fate of such compounds. researchgate.netrsc.org

Derivatization Strategies for Structural Modification

The Sulfadiazine molecule possesses two primary reactive sites for structural modification: the aromatic amine group (-NH2) and the sulfonamide group (-SO2NH-). samipubco.comechemcom.com These sites allow for a wide range of derivatization strategies aimed at creating new analogs with enhanced or novel biological activities. tandfonline.com The central idea behind derivatization is to alter the molecule's chemical structure to improve its properties, such as lipophilicity, cell penetration, and target binding. tandfonline.comresearchgate.net

Strategies often involve:

Diazotization of the aromatic amine group to form a diazonium salt, which can then be coupled with various active methylene (B1212753) compounds or other nucleophiles. echemcom.commdpi.com

Condensation reactions involving the primary amine group with aldehydes or ketones to form Schiff bases (imines). echemcom.commdpi.com

Alkylation or acylation at the nitrogen atom of the sulfonamide group. samipubco.com

These modifications have led to the development of prodrugs and new chemical entities with applications ranging from improved antimicrobial agents to potent anticancer therapies. researchgate.netmdpi.com

Rational Design of Analogs for Targeted Studies

The rational design of Sulfadiazine analogs involves the strategic modification of its structure to achieve a specific biological effect, often guided by computational modeling and an understanding of the target's structure. nih.govnih.gov

A prominent example is the development of Sulfadiazine derivatives as potential anticancer agents by targeting specific enzymes like the epidermal growth factor receptor (EGFR). nih.gov Researchers have designed and synthesized a series of derivatives to act as dual inhibitors of both the wild-type (EGFRWT) and the resistant mutant (EGFRT790M) forms of the enzyme. nih.govrsc.org This was achieved by creating hybrid molecules through the diazotization of Sulfadiazine and coupling it with various active methylene compounds. nih.govrsc.org The resulting derivatives showed potent antiproliferative activity against several cancer cell lines, with some compounds exhibiting inhibitory activity against the EGFRT790M mutant that was significantly more potent than the first-generation inhibitor, gefitinib. nih.gov

Table 2: Rationally Designed Sulfadiazine Analogs for Anticancer Activity

Compound ID Modification Strategy Target Key Finding Ref.
Derivative 8 Diazotization of Sulfadiazine + coupling EGFRWT & EGFRT790M IC50 of 9.6 nM against EGFRT790M (38-fold more potent than gefitinib). nih.gov
Derivative 12 Diazotization of Sulfadiazine + coupling EGFRWT & EGFRT790M Potent antiproliferative activity (IC50 range: 2.31 to 7.56 μM). nih.govrsc.org

| Derivative 14 | Diazotization of Sulfadiazine + coupling | EGFRWT & EGFRT790M | Exhibited most potent antiproliferative activity against multiple cancer cell lines. | rsc.orgresearchgate.net |

Another area of rational design is in creating agents against parasitic infections like toxoplasmosis. The folate biosynthesis pathway, which Sulfadiazine inhibits, is a key target in the parasite Toxoplasma gondii. nih.gov By applying a molecular hybridization approach, scientists have combined the sulfonamide scaffold of Sulfadiazine with a 1,2,3-triazole ring. nih.govresearchgate.net This strategy aims to leverage the known pharmacological profiles of both moieties to create a new hybrid with enhanced efficacy. nih.govresearchgate.net The resulting sulfonamide-triazole conjugates demonstrated significantly more potent anti-Toxoplasma activity in vitro compared to the parent Sulfadiazine, with some analogs showing a tenfold lower IC50 value. nih.govresearchgate.net

Synthesis of Specific Chemical Scaffolds and Their Modifications

Building upon the core Sulfadiazine structure, a variety of specific chemical scaffolds have been synthesized to explore new chemical space and biological activities.

Schiff Bases: One of the most common modifications is the synthesis of Schiff bases (imines) by reacting the primary aromatic amine of Sulfadiazine with various aldehydes, particularly substituted salicylaldehydes. echemcom.commdpi.com This simple condensation reaction, often carried out in boiling methanol (B129727), yields 4-[(2-hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamides. mdpi.com These Schiff base scaffolds have been extensively evaluated for antimicrobial properties, with some derivatives showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and various mycobacterial strains. mdpi.com Microwave-assisted synthesis has been shown to efficiently produce these imine derivatives in as little as 15 minutes. researchgate.netarikesi.or.id

Heterocyclic Scaffolds: A wide array of heterocyclic systems has been appended to the Sulfadiazine core.

Azo and Triazoline Derivatives: The diazonium salt of Sulfadiazine can be coupled with compounds like gamma-resorsolic acid to produce azo derivatives. samipubco.comechemcom.com Furthermore, reaction of the corresponding azide (B81097) derivative with chalcones can yield 1,2,3-triazoline (B1256620) scaffolds. samipubco.comechemcom.com

Thiazole (B1198619) Derivatives: Thiazole rings can be introduced by reacting a chloro-acetamide derivative of Sulfadiazine with thiourea. echemcom.com

Oxazepine and Tetrazole Derivatives: Schiff bases derived from Sulfadiazine can be further reacted with anhydrides (maleic, phthalic) to form seven-membered oxazepine rings, or with sodium azide to generate tetrazole derivatives. samipubco.comechemcom.com

Polymer and Nanostructure Scaffolds: To create materials for biomedical applications like wound healing, Sulfadiazine (often as silver sulfadiazine) has been incorporated into various polymer scaffolds. mdpi.com Electrospinning has been used to create nanofibrous mats of polycaprolactone (B3415563) (PCL) or chitosan loaded with Sulfadiazine. nih.govmdpi.comcelljournal.org These scaffolds provide a controlled release of the drug and a supportive structure for tissue regeneration. celljournal.org In some cases, chitosan itself is chemically modified with Sulfadiazine before being electrospun into hybrid nanostructures. mdpi.com

Table 3: Compound Names Mentioned

Compound Name Chemical Formula / Class
Sulfadiazine This compound
Silver Sulfadiazine C10H9AgN4O3S
Sulfonamides Class of compounds
4-acetylaminobenzenesulfonyl chloride C8H8ClNO3S
2-aminopyrimidine C4H5N3
Guanidine CH5N3
Tetramethoxypropane C7H16O4
Schiff Bases (Imines) R2C=NR'
Salicylaldehydes C7H6O2 (parent)
Azo compounds R-N=N-R'
1,2,3-Triazoles C2H3N3 (parent)
Thiazoles C3H3NS (parent)
Tetrazoles CH2N4 (parent)
Oxazepines C6H7NO (parent)
Chitosan Polysaccharide
Polycaprolactone (PCL) (C6H10O2)n
Gefitinib C22H24ClFN4O3
Pyrimethamine C12H13ClN4
Gamma-resorsolic acid C7H6O4
Thiourea CH4N2S
Maleic anhydride C4H2O3
Phthalic anhydride C8H4O4

Advanced Molecular Level Investigations and Computational Chemistry of C10h10n4o3s

Elucidation of Molecular Interactions

The arrangement of molecules in the solid state and their behavior in solution are dictated by a complex network of intermolecular and intramolecular forces. Understanding these interactions is crucial for predicting the compound's physical properties and its interactions in a biological context.

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking, π-Hole Interactions)

Non-covalent interactions are fundamental to the supramolecular assembly of C10H10N4O3S. numberanalytics.com These forces, while weaker than covalent bonds, collectively determine the crystal packing and molecular recognition patterns.

Hydrogen Bonding: Analysis of structurally similar sulfonamides, such as Sulfadiazine (4-amino-N-(2-pyrimidinyl)-benzenesulfonamide), provides a clear model for the hydrogen bonding expected in this compound. In the crystal structure of sulfadiazine, both oxygen atoms of the sulfonamide group and the nitrogen atoms of the pyrimidine (B1678525) ring act as hydrogen bond acceptors. core.ac.uk They form intermolecular hydrogen bonds with the hydrogen atoms of the amino group (N-H···O) and the sulfonamide nitrogen (N-H···N). core.ac.uk These interactions link the molecules into a stable, three-dimensional network. core.ac.uk The presence of the additional carbonyl oxygen (C=O) in 4-Amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide introduces another potent hydrogen bond acceptor site, further strengthening and complicating the potential hydrogen-bonding network.

Solvent-Solute and Solute-Solute Interactions in Solution

In solution, the interactions between solute molecules and solvent molecules become paramount. acs.org For a polar molecule like 4-Amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide, polar solvents can stabilize the solute through electrostatic interactions and hydrogen bonding. nih.gov The process of solvation involves the reorganization of solvent molecules to form a stabilizing shell around the solute molecule. chemrxiv.org

Solvent-Solute Interactions : The amino (-NH2), sulfonamide (-SO2NH-), and carbonyl (C=O) groups are capable of donating and accepting hydrogen bonds, leading to strong interactions with protic solvents like water or ethanol. nih.gov The strength and nature of these interactions influence solubility and reactivity. acs.orgnih.gov

Solute-Solute Interactions : In solution, solute molecules must compete with solvent molecules to interact with each other. The same forces that stabilize the crystal lattice, such as hydrogen bonding and π-π stacking, also drive solute-solute association in solution. researchgate.net The balance between solvent-solute and solute-solute interactions determines the solubility and the tendency of the compound to self-assemble or crystallize from solution. researchgate.net Studies on similar molecules show that in good solvents, where solvent-solute interactions are favorable, molecules remain dispersed, while in poor solvents, solute-solute interactions dominate, leading to aggregation. sigmaaldrich.com

Theoretical Studies and Quantum Chemical Calculations

Computational chemistry, particularly methods rooted in quantum mechanics, provides powerful tools to investigate the electronic structure, stability, and reactivity of molecules at a level of detail that is often inaccessible to experiments alone. researchgate.net

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to model the electronic structure of molecules. researchgate.net For sulfonamides and their derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully employed to:

Optimize Molecular Geometry : DFT can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography. tubitak.gov.trmdpi.com

Analyze Vibrational Spectra : Theoretical calculations of infrared (IR) spectra can help in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net

Determine Electronic Properties : Key parameters related to chemical reactivity can be calculated from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher polarizability and reactivity. researchgate.net Other reactivity descriptors like electronegativity, chemical hardness, and softness can also be derived. scivisionpub.com

Table 1: Representative DFT-Calculated Quantum Chemical Parameters for a Related Sulfonamide Derivative. mdpi.com
ParameterCalculated ValueSignificance
HOMO Energy-6.50 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-2.72 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)3.78 eVDifference between LUMO and HOMO energies; indicates chemical reactivity and stability. researchgate.net
Ionization Potential6.50 eVEnergy required to remove an electron.
Electron Affinity2.72 eVEnergy released when an electron is added.

Energy Frameworks and Crystal Packing Analysis

To visualize and quantify the intermolecular interactions that build the crystal, energy framework analysis is employed. nih.gov This method, often used in conjunction with Hirshfeld surface analysis, calculates the interaction energies between pairs of molecules in the crystal lattice and decomposes them into electrostatic, dispersion, polarization, and repulsion components. researchgate.netscivisionpub.com

Hirshfeld Surface Analysis : This technique maps the intermolecular contacts in a crystal by partitioning the crystal space into regions where the electron density is dominated by a specific molecule. It provides a visual representation of interactions and allows for the quantification of different contact types (e.g., H···H, C···H, O···H). researchgate.netnih.gov

Computational Methods for Predicting Molecular Behavior

A variety of computational methods are employed to predict the molecular behavior of Sulfamethoxazole (B1682508), offering a theoretical lens to complement experimental findings.

Density Functional Theory (DFT) is a cornerstone in the computational analysis of SMX. nih.gov This quantum mechanical method is utilized to determine the electronic structure, optimize molecular geometry, and predict spectroscopic properties. acs.orgresearchgate.net DFT calculations, often using functionals like B3LYP, help in understanding the molecule's reactivity through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nanomedicine-rj.com The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of SMX. nanomedicine-rj.com Furthermore, DFT studies have been instrumental in exploring the interactions of SMX with other molecules, such as its adsorption on nanoclusters, by calculating interaction energies and analyzing changes in electronic properties upon binding. nanomedicine-rj.com

Molecular Docking is another widely used computational technique to predict the preferred binding orientation of SMX to a target protein, such as dihydropteroate (B1496061) synthase (DHPS), human serum albumin (HSA), and T-cell receptors. acs.orgresearchgate.netnih.gov These simulations help in identifying the binding cavity and the key amino acid residues involved in the interaction. acs.org By scoring the different binding poses, molecular docking provides an estimation of the binding affinity, which is crucial for understanding the drug's mechanism of action and for the design of new derivatives. acs.orgscirp.org For instance, docking studies have been used to compare the binding affinity of SMX and its derivatives to target enzymes, revealing how structural modifications can influence binding. acs.org

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are computational tools used to assess the pharmacokinetic and pharmacodynamic properties of SMX and its derivatives. These in silico studies help in evaluating properties like human intestinal absorption, carcinogenicity, and mutagenicity, providing valuable information for drug development. scirp.org

Molecular Dynamics Simulations and Binding Free Energy Calculations

Molecular dynamics (MD) simulations and binding free energy calculations offer a dynamic perspective on the behavior of Sulfamethoxazole at the molecular level, providing deeper insights into its interactions with biological targets.

Ligand-Target Complex Dynamics

MD simulations are powerful tools for studying the time-dependent behavior of the SMX-target complex. These simulations provide detailed information on the stability of the complex, conformational changes in both the ligand and the target protein, and the nature of the intermolecular forces involved.

For example, MD simulations have been used to investigate the interaction between SMX and the extracellular proteins of anammox sludge. acs.orgnih.gov These studies revealed that the binding of SMX can induce structural changes in the proteins, such as a decrease in the α-helix content, leading to a looser protein structure. acs.orgnih.gov The simulations also identified that the stability of the complex is maintained through hydrogen bonds and hydrophobic interactions, specifically Pi-Alkyl interactions. acs.orgnih.gov

In another study, MD simulations were employed to explore the adsorption of SMX onto layered double hydroxides (LDH). acs.org The simulations identified four distinct adsorption configurations, including direct hydrogen bonding with the LDH surface and interactions mediated by water molecules. acs.org The diffusion coefficient of the adsorbed SMX was found to be significantly lower than in the bulk solution, indicating a stable interaction. acs.org

The stability and fluctuations of the ligand-target complex during MD simulations are often analyzed using metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Thermodynamic Insights into Molecular Recognition

Binding free energy calculations provide quantitative insights into the thermodynamics of SMX binding to its targets. These calculations can elucidate the driving forces behind molecular recognition, such as enthalpy (ΔH) and entropy (ΔS) contributions to the Gibbs free energy of binding (ΔG).

Several studies have reported the thermodynamic parameters for SMX interactions. For the binding of SMX to human serum albumin (HSA), experimental and molecular modeling studies have determined the thermodynamic parameters. researchgate.netresearchgate.netnih.gov Similarly, for the interaction with extracellular proteins from anammox sludge, a combination of spectroscopic techniques and molecular simulation yielded the thermodynamic profile of the binding process. acs.orgnih.gov The negative enthalpy change (ΔH) in these cases indicates that the binding is an exothermic and enthalpy-driven process. acs.orgnih.gov

Table 1: Thermodynamic Parameters for Sulfamethoxazole Binding to Biological Macromolecules

Biological Target Method ΔG (kJ/mol) ΔH (kJ/mol) ΔS (J/mol·K) Reference
Human Serum Albumin Multi-spectroscopic & Molecular Modeling -23.7 -36.0 -41.3 researchgate.netnih.gov
Extracellular Proteins (Anammox Sludge) Multi-spectroscopic & Molecular Simulation -21.10 (at 35 °C) -75.15 -175 acs.orgnih.gov

In the study of SMX adsorption on layered double hydroxides, MD simulations were used to calculate the potential of mean force (PMF), which represents the free energy profile along a specific reaction coordinate. acs.org This analysis revealed that the adsorption process is enthalpy-driven. acs.org The free energy calculations showed distinct energy wells and barriers corresponding to different adsorption states, providing a detailed thermodynamic landscape of the interaction. acs.org

A study on the interaction of SMX with a T-cell receptor calculated the change in Gibbs free energy upon binding, showing a significant increase in affinity of the TCR for its target in the presence of the drug. nih.gov

Binding Energy Calculations from molecular docking studies also provide a measure of the interaction strength. For instance, the binding energy of SMX with acetylcholinesterase was calculated to be -8.9 kcal/mol. scirp.org

Table 2: Calculated Binding Energies of Sulfamethoxazole with Target Proteins

Target Protein Computational Method Binding Energy (kcal/mol) Reference
Acetylcholinesterase Molecular Docking -8.9 scirp.org

These thermodynamic insights are crucial for understanding the nature of the forces that govern the specific recognition of Sulfamethoxazole by its biological targets, paving the way for the rational design of more effective and selective therapeutic agents.

Compound Names Mentioned in this Article

Chemical FormulaCommon Name(s)
This compoundSulfamethoxazole (SMX)
-Human Serum Albumin (HSA)
-Dihydropteroate Synthase (DHPS)
-T-cell Receptor (TCR)
-Acetylcholinesterase
-Layered Double Hydroxides (LDH)

Mechanistic Enzyme Inhibition Studies at the Molecular Level

Enzyme Kinetic Analysis and Inhibition Modes (e.g., Competitive, Uncompetitive, Non-Competitive, Mixed)

Sulfamethoxazole (B1682508) is a well-established competitive inhibitor. patsnap.comdrugbank.com Its primary mechanism of action involves competing with the endogenous substrate, para-aminobenzoic acid (PABA), for the active site of the enzyme dihydropteroate (B1496061) synthase (DHPS). patsnap.comdrugbank.comresearchgate.net This structural analogy to PABA allows Sulfamethoxazole to bind to the enzyme, thereby preventing the normal substrate from binding and halting the enzymatic reaction. patsnap.comrcsb.org This mode of inhibition is a classic example of competitive inhibition, where the inhibitor and substrate vie for the same binding site on the enzyme. researchgate.nettandfonline.com

In addition to its primary target, Sulfamethoxazole has been shown to act as an inhibitor of certain human enzymes. Studies on human liver microsomes have identified it as a selective inhibitor of cytochrome P450 2C9 (CYP2C9). nih.govjptcp.com The inhibition of CYP2C9 by Sulfamethoxazole also follows a competitive or mixed-inhibition model, interfering with the metabolism of other drugs that are substrates for this enzyme. jptcp.com

Target Enzyme Identification and Specificity Profiling (e.g., Phosphodiesterases, Glycoside Hydrolases, Peptidases)

The principal and most extensively studied target of Sulfamethoxazole is the bacterial enzyme dihydropteroate synthase (DHPS) . patsnap.comresearchgate.netrcsb.orgtandfonline.com This enzyme is crucial for the de novo synthesis of folate in bacteria, a pathway absent in humans who obtain folate from their diet. tandfonline.comwikipedia.org This specificity for the bacterial enzyme is the basis for its selective toxicity against microorganisms. wikipedia.org

Beyond its antibacterial target, Sulfamethoxazole exhibits inhibitory activity against specific mammalian enzymes. Notably, it is a selective inhibitor of cytochrome P450 2C9 (CYP2C9) , an important enzyme in human drug metabolism. nih.govresearchgate.net There is no significant scientific evidence to suggest that Sulfamethoxazole is a direct inhibitor of phosphodiesterases, glycoside hydrolases, or peptidases. Its specificity profile is primarily centered on DHPS and, to a lesser extent, on specific cytochrome P450 isoforms.

Table 1: Inhibition Constants of Sulfamethoxazole against Target Enzymes

Target Enzyme Organism/System Inhibition Constant (Ki) IC50
Dihydropteroate Synthetase Plasmodium falciparum 6 - 500 µM -
Cytochrome P450 2C9 Human Liver Microsomes 271 µM 544 µM
Cytochrome P450 2C9 Recombinant Human - 456 µM

Data sourced from multiple studies. nih.govjptcp.comnih.gov

Molecular Basis of Enzyme-Inhibitor Interactions

The inhibitory action of Sulfamethoxazole on DHPS is a direct result of its binding to the enzyme's active site. patsnap.comrcsb.org Specifically, it occupies the binding pocket intended for the natural substrate, PABA. rcsb.orgnih.gov The structural similarity between Sulfamethoxazole and PABA, particularly the aromatic amine attached to an electron-withdrawing group, facilitates this interaction. rcsb.org By occupying the active site, Sulfamethoxazole physically obstructs the binding of PABA, thereby preventing the synthesis of dihydropteroate. patsnap.comrcsb.org There is no evidence to suggest that Sulfamethoxazole acts via allosteric modulation on DHPS; its mechanism is centered on direct competitive binding at the catalytic site.

Structural studies of DHPS in complex with Sulfamethoxazole have elucidated the key amino acid residues involved in the interaction. The binding within the PABA pocket is stabilized by a series of hydrogen bonds and hydrophobic interactions. rcsb.org For instance, in Yersinia pestis DHPS, the oxygen atoms of the sulfonyl group of Sulfamethoxazole form direct hydrogen bonds with the amino acid residue Ser222. rcsb.org The amine group attached to the aromatic ring of the inhibitor forms a hydrogen bond with Thr62. rcsb.org Additionally, water-mediated hydrogen bonds are formed with Ser222 and Met223. rcsb.org Hydrophobic interactions with residues such as Phe28, Arg63, Pro64, and Lys221 further stabilize the inhibitor within the active site. rcsb.org Mutations in the genes encoding these active site residues can lead to reduced binding affinity for sulfa drugs, which is a common mechanism of bacterial resistance. nih.govnih.gov

The inhibition of DHPS by Sulfamethoxazole is a non-covalent interaction. nih.gov The binding is reversible and is based on the formation of hydrogen bonds and van der Waals forces between the inhibitor and the enzyme's active site. rcsb.org This is characteristic of competitive inhibition, where the inhibitor can be displaced by high concentrations of the substrate. While some drug metabolites can form covalent bonds with proteins, the primary inhibitory mechanism of the parent Sulfamethoxazole molecule on its target enzyme is non-covalent. nih.gov

Signaling Pathway Modulation by Enzyme Inhibition (e.g., cAMP/cGMP Pathways)

The primary consequence of Sulfamethoxazole's inhibition of DHPS is the disruption of the folate synthesis pathway in bacteria. drugbank.com This pathway is essential for the production of tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. patsnap.comdrugbank.com By blocking this metabolic pathway, Sulfamethoxazole effectively halts bacterial growth and replication, leading to a bacteriostatic effect. patsnap.comrcsb.org

There is no substantial evidence in the current scientific literature to indicate that Sulfamethoxazole directly modulates the cAMP (cyclic adenosine (B11128) monophosphate) or cGMP (cyclic guanosine (B1672433) monophosphate) signaling pathways. Its established mechanism is the targeted inhibition of a specific enzyme in a crucial metabolic pathway, rather than direct interaction with the components of these major signaling cascades.

Structure Activity Relationship Sar and Lead Compound Optimization Studies Non Clinical Focus

Systematic Analysis of Structural Modifications and Their Impact on Biological Activity

The systematic modification of compounds with the formula C10H10N4O3S has been a cornerstone of establishing structure-activity relationships (SAR). Studies have focused on synthesizing series of analogues where specific parts of the molecule are altered to observe the resulting changes in biological effect.

For instance, in the realm of tetrazole derivatives, which can act as bioisosteres for carboxylic acids, modifications often involve the synthesis of various Schiff bases which are then cyclized. The synthesis and subsequent evaluation of these new analogues allow researchers to correlate structural changes with biological outcomes. One study detailed the synthesis of novel 2,5-disubstituted-tetrazole-acetamide derivatives, where different substituents on the phenyl ring and the acetamide (B32628) nitrogen led to varying cytotoxic activities against cancer cell lines. For example, compounds with a 4-chlorophenyl group at the 5-position of the tetrazole ring showed different potency compared to those with a 4-bromophenyl group when tested against breast (MCF-7) and prostate (PC3) cancer cells.

Similarly, research on thiazole (B1198619) derivatives has demonstrated how modifications impact activity. For example, in a series of thiazole derivatives investigated as succinate (B1194679) dehydrogenase (SDH) inhibitors, the nature and position of substituents on the thiazole ring and associated phenyl rings were systematically varied. The resulting data allowed for the construction of QSAR models that quantify the relationship between these structural features and the antifungal activity against S. sclerotiorum.

The biological activity of a series of synthesized 1,2,3-triazoyl chalcones was evaluated for antibacterial properties. It was observed that compounds with specific substitutions (A3b and A3c) exhibited greater antibacterial activity at a concentration of 150 µg/mL against both Gram-positive and Gram-negative bacteria.

A summary of representative structural modifications and their effects on biological activity for compounds related to the this compound formula is presented below.

Scaffold ClassStructural ModificationObserved Impact on Biological ActivityReference
Tetrazole-acetamide Variation of substituent (Cl vs. Br) on the 5-phenyl ring.Altered cytotoxic potency against MCF-7 and PC3 cancer cell lines.
Thiazole Derivatives Introduction of different substituents on the core scaffold.Changes in inhibitory activity against succinate dehydrogenase.
1,2,3-Triazoyl Chalcones Substitution pattern on the chalcone (B49325) structure.Enhanced antibacterial activity observed for specific analogues (A3b, A3c).
Tetrazole Derivatives Synthesis via N-Mannich base condensation with various aldehydes.Compounds 1b and 1e showed activity against Candida albicans and Microsporum audouinii.

Identification of Pharmacophores and Auxophores

Identifying the key molecular features responsible for biological activity (the pharmacophore) is crucial for rational drug design. A pharmacophore is the specific three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that is necessary for a molecule to interact with a specific biological target. Auxophores are parts of the molecule that are not essential for this interaction but can modulate the compound's physicochemical properties and potency.

For sulfonamide-containing compounds, the sulfonamide group itself is often considered a key pharmacophore element due to its ability to form crucial hydrogen bonds with biological targets. In a study on sulfonamide chalcone derivatives as α-glucosidase inhibitors, pharmacophore modeling identified the critical features for activity. While not having the this compound formula, this study highlights the importance of the sulfonamide moiety, a key component of some isomers of this formula.

In studies of thiazole derivatives, the thiazole ring often forms the central scaffold. The specific arrangement of substituents around this ring defines the pharmacophoric features. For example, in developing a pharmacophore model for thiazole-based biofilm inhibitors, key features included hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, whose spatial arrangement was critical for inhibitory activity.

Similarly, for tetrazole derivatives, the tetrazole ring is a crucial pharmacophore, acting as a bioisosteric replacement for a carboxylic acid group, which can interact with receptors. Its nitrogen-rich, planar structure can stabilize negative charges and participate in key binding interactions.

Computational SAR Approaches (e.g., QSAR, Pharmacophore Modeling, Docking)

Computational methods are indispensable tools for elucidating SAR, predicting the activity of novel compounds, and understanding their interactions with biological targets at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For thiazole derivatives, 2D and 3D-QSAR models have been successfully developed. In one study on thiazole derivatives as antiplatelet agents, a 3D-QSAR model yielded a high correlation coefficient (r² = 0.93), indicating a strong predictive ability. Another 2D-QSAR study on thiazole derivatives as PIN1 inhibitors identified descriptors such as molar refractivity (MR), LogP, and the energy of the lowest unoccupied molecular orbital (ELUMO) as being critical for activity. These models allow for the virtual screening and prioritization of new derivatives for synthesis.

Pharmacophore modeling can be used to generate a 3D model of the essential features for biological activity. This model can then be used to screen large databases for novel compounds that fit the model. For sulfonamide chalcones, a five-featured pharmacophore model was generated that successfully mapped onto the structures of known inhibitors, proving its utility for virtual screening.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. This helps in understanding the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Numerous studies on tetrazole and thiazole derivatives with the this compound formula have employed molecular docking to rationalize their biological activities. For example, docking studies of novel tetrazole-acetamide derivatives into the active sites of estrogen receptor (3ERT) and prostate cancer-related receptors (3ZK6) revealed strong binding capabilities for the most active compounds. In another study, docking of tetrazole derivatives against DNA gyrase identified compound T8 as having the lowest binding affinity (-6.685 Kcal/mol), suggesting it as a potent inhibitor.

The table below summarizes docking results from a study on designed tetrazole derivatives against the DNA gyrase enzyme.

Compound IDBinding Affinity (kcal/mol)Key Interacting Residues
T1 -6.045ASP 73, GLY 77, ILE 78
T2 -5.981ASP 73, GLY 77
T3 -6.112GLY 77, ILE 78, PRO 79
T4 -6.321ASP 73, GLY 77, ILE 94
T5 -6.258GLY 77, PRO 79
T6 -6.443ASP 73, ILE 78, ILE 94
T7 -6.512ASP 73, GLY 77, ILE 94
T8 -6.685ASP 73, GLY 77, ILE 78, ILE 94
T9 -6.157GLY 77, ILE 78
Clorobiocin (Control) -7.213ASP 73, GLY 77, THR 165

Data adapted from a molecular docking study on tetrazole derivatives.

Iterative Design and Synthesis in Lead Optimization

Lead optimization is a crucial phase in drug discovery that involves an iterative cycle of designing, synthesizing, and testing new analogues of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. This process is guided by the SAR data obtained from previous rounds of synthesis and testing.

The development of potent inhibitors often starts with a "hit" compound identified from screening, which is then optimized into a "lead." For scaffolds relevant to the this compound formula, this process would involve taking an initial active compound, for instance, a thiazole or tetrazole derivative, and using computational models (like QSAR and docking) to predict modifications that would enhance its activity.

For example, if docking studies show that a particular region of the binding pocket is unoccupied, new analogues can be designed to include functional groups that extend into this region to form additional favorable interactions. These designed compounds are then synthesized and tested. The results of these tests feed back into the design process, creating a continuous loop of refinement. This iterative approach allows medicinal chemists to systematically "evolve" a molecule towards a desired therapeutic profile.

Exploration of Novel Scaffolds for Enhanced Activity

While optimizing existing lead compounds is a common strategy, the exploration of entirely new molecular scaffolds is vital for discovering drugs with novel mechanisms of action or improved properties. A scaffold can be considered the core structure of a molecule upon which various functional groups are built.

For compounds with the formula this compound, this could involve moving beyond the commonly studied thiazole or tetrazole rings to other heterocyclic systems that can be assembled to match the formula. Natural products often serve as inspiration for novel scaffolds due to their inherent biological relevance and structural diversity. A natural product might be used as a starting point, with its core scaffold being simplified or modified to create a new class of synthetic compounds.

Another approach is lead-oriented synthesis, which aims to create libraries of structurally diverse, three-dimensional scaffolds that are suitable for screening. For example, researchers might develop a synthetic route that allows for the creation of various fused, bridged, and spirocyclic ring systems from a common precursor, thereby generating a collection of novel scaffolds for biological evaluation. In the context of this compound, a promising thiazole or tetrazole hit could inspire "scaffold hopping," where the core is replaced by a different, functionally equivalent scaffold to improve properties like patentability or synthetic accessibility.

Advanced Analytical Characterization in Non Clinical Research of C10h10n4o3s

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic methods are indispensable tools in the structural and functional analysis of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide a wealth of information regarding molecular structure, functional groups, and conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. kit.edu By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule. solubilityofthings.com For C10H10N4O3S, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a complete structural assignment. tum.de

1D NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of each proton and carbon atom, respectively. tum.de The chemical shifts, integration of signals, and coupling patterns offer initial clues to the molecular structure. jeol.com For instance, the number and type of functional groups can often be inferred from the chemical shift values. jeol.com

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish through-bond correlations between atoms. tum.de These experiments are instrumental in piecing together the molecular skeleton. To probe the spatial proximity of atoms and thus the molecule's conformation, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed. tum.demdpi.com The observation of NOE cross-peaks between specific protons indicates that they are close in space, which is critical for defining the molecule's three-dimensional shape. mdpi.com The analysis of coupling constants through Karplus-type analyses can further refine the dihedral angles and provide a more detailed picture of the preferred conformation in solution. mdpi.com

A hypothetical table of expected ¹H NMR data for a plausible structure of this compound is presented below to illustrate the type of information obtained.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.8d2HAromatic protons
7.2d2HAromatic protons
6.5s1HNH
4.2q2HCH2
1.3t3HCH3
This table is for illustrative purposes and the actual data would depend on the specific isomer of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis and Conformational Changes

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. scirp.orgwordpress.com It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. wordpress.com

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups within its structure. For example, the presence of an N-H group would likely result in a peak in the 3300-3500 cm⁻¹ region. Carbonyl (C=O) stretching vibrations typically appear in the 1650-1750 cm⁻¹ range, while C=C and C=N bonds in aromatic or heterocyclic rings would show absorptions in the 1400-1600 cm⁻¹ region. The presence of a sulfonyl group (SO₂) would be indicated by strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

By comparing the experimental FTIR spectrum with databases of known compounds, a high degree of confidence in the assignment of functional groups can be achieved. bhu.ac.in Furthermore, subtle shifts in the positions and intensities of these bands can provide information about conformational changes in the molecule, as different spatial arrangements can affect the vibrational modes of the bonds. scientificwebjournals.com

A table summarizing potential FTIR absorption bands for this compound is provided below.

Wavenumber (cm⁻¹)Functional Group
3300-3500N-H stretching
3000-3100Aromatic C-H stretching
1650-1750C=O stretching
1400-1600C=C and C=N stretching (aromatic/heterocycle)
1300-1350S=O asymmetric stretching (sulfonyl)
1120-1160S=O symmetric stretching (sulfonyl)
This table is illustrative and actual peak positions may vary.

Fluorescence Spectroscopy for Binding and Conformational Studies

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the binding of a molecule to a target protein and to probe conformational changes that may occur upon binding. nih.govnih.gov This method relies on the intrinsic fluorescence of the molecule or the use of extrinsic fluorescent probes. nih.gov

If this compound possesses intrinsic fluorescence, changes in its fluorescence intensity, emission wavelength, or polarization upon binding to a biological target can be monitored to determine binding affinities (dissociation constants) and stoichiometry. nih.govnih.gov For instance, a change in the local environment of the fluorophore upon binding, such as moving to a more hydrophobic pocket in a protein, can lead to a significant change in the fluorescence signal. bmglabtech.com

In cases where the compound is not intrinsically fluorescent, a fluorescently labeled version can be synthesized, or a competitive binding assay can be designed using a known fluorescent ligand for the target. creative-bioarray.com Fluorescence Resonance Energy Transfer (FRET) is another powerful application where the transfer of energy between a donor and an acceptor fluorophore can be used to measure distances and conformational changes within a biomolecular complex. nih.gov These studies are crucial in non-clinical research to understand how a drug candidate interacts with its intended target at a molecular level. celtarys.com

X-ray Diffraction for Crystal and Molecular Structure

X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. iastate.eduwikipedia.org This technique involves irradiating a single crystal of the material with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted beams provide the information needed to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. wikipedia.org

The resulting crystal structure provides a static picture of the molecule, which complements the dynamic information obtained from NMR studies in solution. This detailed structural knowledge is essential for structure-based drug design and for understanding the compound's physical properties.

Mass Spectrometry for Molecular Characterization (Beyond Basic Identification)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. solubilityofthings.com While routinely used for determining the molecular weight and elemental composition of a compound, advanced MS techniques provide much deeper structural insights. numberanalytics.comub.edu

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can determine the accurate mass of this compound with high precision, allowing for the unambiguous determination of its molecular formula. ub.edufiralismolecularprecision.com

Tandem mass spectrometry (MS/MS) is a key technique for structural elucidation. numberanalytics.com In an MS/MS experiment, the molecular ion of this compound is isolated, fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its substructures and connectivity. This information is crucial for distinguishing between isomers and for confirming the proposed structure. Ion mobility-mass spectrometry (IM-MS) can further separate isomeric ions based on their shape and size before mass analysis, providing an additional dimension of structural information. mdpi.com In the context of non-clinical research, these advanced MS methods are also vital for identifying and characterizing impurities and metabolites of the drug candidate. firalismolecularprecision.comgenedata.comnih.gov

Advanced Separation Techniques in Complex Mixture Analysis

In non-clinical research, this compound is often present in complex matrices, such as reaction mixtures, biological fluids, or formulated products. Advanced separation techniques are essential for isolating and purifying the compound for further analysis or for quantifying it in these complex mixtures. fiveable.melongdom.org

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of pharmaceutical compounds. chromtech.com By utilizing different stationary phases (e.g., reversed-phase, normal-phase, ion-exchange) and mobile phase compositions, HPLC methods can be developed to achieve high-resolution separation of this compound from related substances and impurities. chromtech.com Preparative HPLC can be used to isolate larger quantities of the pure compound. numberanalytics.com

Ultra-high-performance liquid chromatography (UHPLC) offers even greater resolution and faster analysis times compared to conventional HPLC, making it ideal for high-throughput analysis. chromtech.com The coupling of these advanced separation techniques with mass spectrometry (LC-MS) provides a powerful platform for the simultaneous separation, identification, and quantification of this compound and its related compounds in complex mixtures. ub.edurssl.com Other advanced techniques like supercritical fluid chromatography (SFC) and countercurrent chromatography can also be employed for specific separation challenges. numberanalytics.com These methods are critical for ensuring the purity and quality of the compound used in non-clinical studies and for accurately assessing its pharmacokinetic and metabolic profiles. bccampus.ca

Method Validation and Quality Control in Non-Clinical Analytical Studies

Method validation is a critical component in the lifecycle of an analytical procedure, establishing documented evidence that the method is suitable for its intended purpose. globalresearchonline.netresearchgate.net In non-clinical research, robust and reliable analytical methods are essential for accurately quantifying the test article in various matrices and formulations. jespublication.com This process ensures that the data generated from these studies are consistent, reliable, and accurate, forming a sound basis for subsequent clinical development. globalresearchonline.netjespublication.com The validation process for non-pharmacopoeial products involves a systematic evaluation of various performance characteristics, as outlined by international guidelines such as the International Conference on Harmonization (ICH). globalresearchonline.netnml.gov.np

Quality control (QC) in non-clinical analytical studies runs parallel to method validation. It involves the routine application of validated methods to ensure the integrity of the analytical results. This includes the analysis of QC samples at multiple concentrations alongside study samples to monitor the method's performance over time. ijpar.com

Specificity, Selectivity, and Sensitivity Assessments

Specificity, selectivity, and sensitivity are fundamental parameters evaluated during the validation of analytical methods for this compound, commonly known as Sulfamethoxazole (B1682508). These assessments ensure that the method can reliably measure the analyte without interference. nih.gov

Specificity and Selectivity

According to the ICH, specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity is a related term, often used to describe the method's ability to differentiate and quantify the analyte from other substances in the sample. loesungsfabrik.de A method is considered specific if it provides a response for a single analyte only, while a selective method can provide responses for multiple analytes that are resolved from each other. loesungsfabrik.de

In non-clinical studies of Sulfamethoxazole, analytical methods must demonstrate specificity against endogenous matrix components (e.g., in plasma or urine), metabolites, and any co-administered compounds, such as Trimethoprim, with which it is frequently combined. researchgate.netnih.govnih.gov

Demonstration of specificity and selectivity typically involves:

Analysis of Blank Matrices: Different lots of the biological matrix (e.g., plasma, urine) are analyzed to ensure no endogenous components interfere with the analyte's signal. nih.gov

Placebo and Spiked Sample Analysis: For formulation analysis, a placebo formulation (containing all excipients except Sulfamethoxazole) is analyzed to show a lack of interference. umt.edu.pkijrpb.com The method's ability to separate the analyte from known impurities or degradation products is often tested by analyzing samples spiked with these potential interferents. europa.eu

Chromatographic Resolution: In methods like High-Performance Liquid Chromatography (HPLC), specificity is demonstrated by achieving baseline separation between the peak for Sulfamethoxazole and peaks for other components. nih.govijrpb.com For example, in a validated HPLC method for the simultaneous determination of Trimethoprim and Sulfamethoxazole, retention times were 5 minutes for Trimethoprim and 9 minutes for Sulfamethoxazole, indicating good separation. nih.gov

Sensitivity

Analytical sensitivity relates to the smallest amount of the analyte that can be reliably detected and quantified. This is defined by two key parameters:

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of accuracy and precision. scielo.br

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.net

The sensitivity of a method is crucial for studies where low concentrations of the test article are expected. Various analytical techniques offer different levels of sensitivity for the quantification of Sulfamethoxazole.

Table 1: Examples of Sensitivity Parameters for Sulfamethoxazole (this compound) in Various Analytical Methods

Analytical Technique Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ)
HPLC-PDA researchgate.net Plasma - 0.7 µg/mL
HPLC-PDA researchgate.net Urine - 0.17 µg/mL
HPLC nih.gov Plasma - 50 ng/mL
Spectrofluorimetry researchgate.net Reaction Medium 5.2 ng/mL -
Electrochemical Sensor acs.org Buffer Solution 27.94 nM 93.12 nM

Methodology for Evaluating Test Article Concentration and Homogeneity in Research Formulations

Ensuring the correct concentration and uniform distribution of the test article, Sulfamethoxazole, in research formulations is paramount for the accurate interpretation of non-clinical study results. The methodology for this evaluation involves rigorous preparation, sampling, and analysis protocols.

Concentration Verification

Concentration analysis confirms that the prepared formulation contains the intended amount of the active pharmaceutical ingredient (API). This is a standard quality control check performed before the administration of the test article.

The process generally involves:

Sample Preparation: A sample of the formulation (e.g., a suspension or solution) is accurately collected. oup.com For solid formulations like tablets, a number of units are ground into a fine powder, from which a sample is weighed. scielo.br

Extraction and Dilution: The API is extracted from the formulation matrix using a suitable solvent. The resulting solution is then diluted to a concentration that falls within the linear range of a validated analytical method. scielo.brresearchgate.net For a suspension of Sulfamethoxazole and Trimethoprim, methanol (B129727) has been used as a diluent. umt.edu.pk

Analysis: The prepared sample is analyzed using a validated quantitative method, such as HPLC or UV-spectrophotometry. scielo.broup.com The measured concentration is then compared against the target concentration.

Homogeneity Assessment

Homogeneity testing verifies that the API is evenly distributed throughout the formulation. This is especially critical for suspensions and solid mixtures where settling or segregation of components can occur. oup.com Inadequate homogeneity can lead to inconsistent dosing and variability in study data.

The methodology for assessing homogeneity includes:

Sampling: Multiple samples are collected from different locations within the bulk formulation (e.g., top, middle, and bottom of a liquid container). oup.com

Analysis: Each individual sample is analyzed for the concentration of the test article using the validated method.

Evaluation: The results from the different samples are statistically compared. The formulation is considered homogeneous if the concentration values across all samples are within a pre-defined acceptance range, often expressed as a percentage of the mean concentration and a low relative standard deviation (%RSD). oup.com For dose formulations, continuous stirring during preparation and administration is often employed to maintain homogeneity. oup.com

Table 2: Typical Parameters and Acceptance Criteria for Formulation Analysis

Parameter Purpose Typical Methodology General Acceptance Criteria
Concentration Verification To confirm the formulation was prepared at the correct strength. Analyze a representative sample of the formulation using a validated method. Measured concentration is within ±10% of the target concentration. oup.com

| Homogeneity | To ensure uniform distribution of the API throughout the formulation. | Analyze samples from various locations within the bulk formulation. | Relative Standard Deviation (%RSD) of concentrations across all samples is typically required to be ≤5%. |

Table 3: List of Mentioned Compounds

Compound Name
Sulfamethoxazole
Trimethoprim
Sulfisoxazole
Aminomalononitrile p-toluenesulphonate
2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid

Future Directions and Emerging Research Avenues for C10h10n4o3s

Integration of Multi-Omics Data in Mechanistic Understanding

The advent of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful lens to re-examine the intricate biological interactions of established compounds like Sulfamethoxazole (B1682508). azolifesciences.com Integrating these diverse datasets provides a holistic view of cellular responses to the compound, moving beyond a single target or pathway. azolifesciences.comnih.gov

Future research is focused on using multi-omics to build a more comprehensive picture of how Sulfamethoxazole affects biological systems. This approach allows scientists to observe changes across different molecular levels simultaneously, from gene expression (transcriptomics) to protein levels (proteomics) and metabolic byproducts (metabolomics). azolifesciences.comresearchgate.net For instance, an integrative omics analysis on Staphylococcus aureus exposed to a combination containing Sulfamethoxazole revealed significant changes in metabolic pathways, including those for purine (B94841) and pyruvate (B1213749) metabolism. nih.gov Such studies provide profound insights into how organisms respond and adapt to the presence of the compound. nih.gov

The primary challenge in this field lies in the computational complexity of integrating and interpreting heterogeneous datasets. azolifesciences.com However, the potential to uncover novel molecular interactions and gain a systemic understanding of a compound's effects is a significant driver for this research avenue. researchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and material sciences, and their application to compounds like Sulfamethoxazole is a burgeoning field. nih.gov These computational tools can analyze vast datasets to predict compound properties, identify patterns, and guide the design of new molecular structures with desired characteristics. researchgate.net

One key application is in predicting the interaction of Sulfamethoxazole with various materials. For example, machine learning models, particularly the random forest algorithm, have been successfully used to predict the adsorption capacity of Sulfamethoxazole on different carbon-based materials. researchgate.net This has significant implications for environmental remediation technologies. The models use material properties and experimental conditions as inputs to forecast how efficiently the compound can be removed from water sources. researchgate.net

Furthermore, AI and ML are being developed to predict antimicrobial resistance, a major global challenge. nih.gov By analyzing clinical and genomic data, ML algorithms can identify patterns that predict the likelihood of a pathogen being resistant to drugs like Sulfamethoxazole. jmir.orgnews-medical.net While this borders on therapeutic application, the core research focuses on the development and validation of the predictive models themselves, representing a significant computational and data science endeavor. jmir.org

Table 1: Application of Machine Learning Models in Sulfamethoxazole Research

Machine Learning ModelApplication AreaKey FindingsReference
Random Forest, Gradient Boosting Trees, Artificial Neural NetworkPrediction of Sulfamethoxazole adsorption on carbon-based materials.Random Forest model showed superior performance in accurately predicting adsorption capacity. researchgate.net
Bayesian Inference, Neural Networks, Random ForestPrediction of antibiotic susceptibility probability.Bayesian and Neural Network models demonstrated high predictability, even in early diagnostic stages. news-medical.net
Decision Tree, k-Nearest Neighbor, Logistic Regression, XGBoostPrediction of antibiotic resistance in urinary tract infections.Random Forest models showed superior performance; SHAP analysis identified key contributing variables. jmir.org

Exploration of C10H10N4O3S in Emerging Biochemical Pathways (Excluding Therapeutic Applications)

While the primary mechanism of Sulfamethoxazole involves the inhibition of dihydropteroate (B1496061) synthase in the folate biosynthesis pathway of bacteria, research is beginning to uncover its effects on other biological pathways, particularly in non-target organisms like plants. wikipedia.orgasm.org These studies are crucial for understanding the broader ecological and biochemical impact of the compound.

Studies on plants such as ryegrass and wheat have shown that Sulfamethoxazole can induce significant metabolic changes. mdpi.commdpi.com Exposure to the compound has been observed to inhibit growth, stimulate the production of reactive oxygen species (ROS), and alter the activity of antioxidant enzymes. mdpi.com Metabolomic analyses have revealed that Sulfamethoxazole can affect various metabolic pathways, including those related to amino acids and carbohydrates. mdpi.com

For example, in wheat, Sulfamethoxazole exposure led to transformations in five key metabolic pathways, with some changes promoting ROS generation and inhibiting root growth. mdpi.com In Nocardia species, while most resistance mutations occur in the expected folate pathway genes, researchers also discovered that mutations in a previously thought to be "nonfunctional" homolog of the DHPS enzyme could also confer resistance, highlighting unexpected evolutionary pathways. asm.org These findings open new avenues for research into the compound's interaction with diverse biological systems, independent of its direct use in treating infections.

Development of Novel Green Synthetic Strategies for Scalable Production

The chemical industry is increasingly focusing on "green chemistry" principles to develop environmentally friendly and sustainable manufacturing processes. ajol.info For a widely used compound like Sulfamethoxazole, developing novel green synthetic strategies for scalable production is a key research priority. rsc.org

One promising approach is mechanosynthesis, which involves grinding or kneading reagents together with minimal or no solvent. A study demonstrated the successful synthesis of a co-crystal of Sulfamethoxazole and another active pharmaceutical ingredient using mechanosynthesis, with kneading providing the highest yield. ajol.infoajol.info This method significantly reduces solvent waste, a major source of pollution in traditional chemical synthesis. ajol.info

Another area of green chemistry involves using environmentally benign solvents and reagents. Research into the synthesis of related sulfonyl compounds highlights the potential for flow chemistry, where reactions are run in a continuously flowing stream rather than in a large batch reactor. mdpi.com This technique offers better process control, improved safety, and higher spacetime yields, making it suitable for scalable and more sustainable commercial manufacturing. mdpi.com Although challenges remain in scaling up these green processes from the laboratory to an industrial scale, the research demonstrates a clear path toward more sustainable production methods for Sulfamethoxazole and similar compounds. mdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of C10H10N4O3S to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., solvent, temperature, catalyst) and purification techniques. For C10H10N4O3S, the presence of a nitro group and sulfonamide moiety necessitates inert atmospheres to prevent decomposition. Column chromatography or recrystallization is recommended for purification. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy validates structural integrity .

Q. How can researchers effectively characterize the physicochemical properties of C10H10N4O3S?

  • Methodological Answer : A multi-analytical approach is critical:

  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for aromatic and heterocyclic proton environments; IR for sulfonamide (S=O) and nitro (N-O) stretching frequencies.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (299.32 g/mol) and isotopic patterns.
  • Thermal Analysis : Differential scanning calorimetry (DSC) assesses melting points and stability .

Q. What experimental designs are suitable for preliminary assessment of C10H10N4O3S bioactivity?

  • Methodological Answer : Use standardized assays for antibacterial (e.g., MIC against E. coli and S. aureus) and anti-inflammatory (COX-2 inhibition) activity. Include positive controls (e.g., sulfamethoxazole) and negative controls (DMSO vehicle). Dose-response curves (IC50/EC50) should be generated with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for C10H10N4O3S across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay protocols or compound purity. To address this:

  • Standardize Protocols : Adopt OECD/CLSI guidelines for antimicrobial testing.
  • Purity Verification : Use HPLC (>95% purity) and elemental analysis.
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from heterogeneous studies .

Q. What computational strategies can elucidate the mechanism of action of C10H10N4O3S in anticancer studies?

  • Methodological Answer :

  • Molecular Docking : Screen against validated cancer targets (e.g., EGFR, PARP) using AutoDock Vina.
  • MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER).
  • QSAR Modeling : Corrogate structural features (e.g., nitro group electron-withdrawing effects) with activity .

Q. How should researchers design experiments to investigate the metabolic stability of C10H10N4O3S in hepatic microsomes?

  • Methodological Answer :

  • In Vitro Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
  • Metabolite ID : Use high-resolution LC-HRMS to detect phase I/II metabolites.
  • Kinetic Analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data for C10H10N4O3S?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (GraphPad Prism) to determine IC50 values.
  • ANOVA with Post-Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD).
  • Survival Analysis : Use Kaplan-Meier plots for in vivo efficacy studies .

Q. How can researchers validate the specificity of C10H10N4O3S in enzyme inhibition assays?

  • Methodological Answer :

  • Counter-Screening : Test against related enzymes (e.g., COX-1 vs. COX-2).
  • Inhibitor Controls : Use known inhibitors (e.g., celecoxib for COX-2) to benchmark activity.
  • Covalent Binding Tests : Perform dialysis experiments to distinguish reversible vs. irreversible inhibition .

Tables of Key Data

Table 1 : Reported Biological Activities of C10H10N4O3S

Activity TypeModel SystemKey Findings (IC50/MIC)Reference Protocol
AntibacterialE. coli ATCC 25922MIC = 8 µg/mLCLSI M07-A10
Anti-inflammatoryCOX-2 InhibitionIC50 = 1.2 µMELISA
AnticancerMCF-7 CellsIC50 = 15 µMMTT Assay

Table 2 : Recommended Analytical Parameters for Characterization

TechniqueKey ParametersCritical Observations
<sup>1</sup>H NMRδ 7.8–8.2 ppm (aromatic H), δ 2.5 ppm (CH3)Confirms thiazole and nitro group positions
HRMSm/z 299.0754 (M+H)<sup>+</sup>Matches theoretical mass (299.32 g/mol)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.